4-(Benzyloxy)-2-fluorobenzoic acid
CAS No.: 114045-96-4
Cat. No.: VC21270056
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114045-96-4 |
---|---|
Molecular Formula | C14H11FO3 |
Molecular Weight | 246.23 g/mol |
IUPAC Name | 2-fluoro-4-phenylmethoxybenzoic acid |
Standard InChI | InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Standard InChI Key | HWQRXVRKZFDKLJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F |
Introduction
Chemical Identity and Properties
4-(Benzyloxy)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative identified by CAS number 114045-96-4. The compound represents an important building block in organic synthesis and pharmaceutical research due to its unique structural characteristics combining a benzoic acid core with strategically placed substituents.
Basic Identification Parameters
The compound can be unambiguously identified through several standard chemical identifiers as presented in Table 1.
Table 1: Identification Parameters of 4-(Benzyloxy)-2-fluorobenzoic acid
Parameter | Value |
---|---|
CAS Number | 114045-96-4 |
IUPAC Name | 2-fluoro-4-phenylmethoxybenzoic acid |
Molecular Formula | C₁₄H₁₁FO₃ |
Molecular Weight | 246.23 g/mol |
MDL Number | MFCD12407082 |
InChI Key | HWQRXVRKZFDKLJ-UHFFFAOYSA-N |
SMILES | OC(=O)C1=C(F)C=C(OCC2=CC=CC=C2)C=C1 |
Physical and Chemical Properties
The physical and chemical properties of 4-(Benzyloxy)-2-fluorobenzoic acid provide essential information for researchers working with this compound. Table 2 summarizes these properties based on available data.
Table 2: Physical and Chemical Properties
Property | Value |
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Physical State | Crystalline solid |
Melting Point | 165-168°C |
Appearance | White to off-white solid (typical) |
Solubility | Soluble in common organic solvents |
Stability | Store sealed at room temperature or refrigerated |
The compound features a benzoic acid core with a fluorine atom at position 2 and a benzyloxy group at position 4. The electronegative fluorine affects the electronic distribution within the molecule, while the benzyloxy group introduces a protected phenol functionality that can be modified in subsequent reactions.
Applications in Research and Development
Pharmaceutical Applications
4-(Benzyloxy)-2-fluorobenzoic acid serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. The compound's structure allows for modifications that can enhance biological activity. The strategic placement of the fluorine atom is particularly valuable in medicinal chemistry, as fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Organic Synthesis Applications
In organic chemistry, this compound is valued for creating complex molecules. Researchers appreciate its ability to facilitate reactions leading to diverse chemical entities. The compound's functional groups provide multiple reaction sites for various transformations, including:
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Carboxylic acid group: Suitable for esterification, amidation, and reduction reactions
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Benzyloxy group: Can undergo deprotection to reveal a phenol or serve as a site for further substitution
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Aromatic ring: Potential site for additional functionalization
Related Compounds and Structural Analogues
4-(Benzyloxy)-2-fluorobenzoic acid belongs to a broader family of substituted benzoic acids and fluorinated aromatic compounds. Several related compounds with similar structural features have been studied more extensively:
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4-Fluoro-2-(phenylamino)benzoic acid: Another fluorinated benzoic acid derivative with different substituents
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2-Fluoro-4-(methoxycarbonyl)benzoic acid: A related compound with similar structural features but different functional groups
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4-(4-Fluorophenoxy)benzoic acid: Contains a different arrangement of the aromatic rings and fluorine substituent
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4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid: Another fluorinated derivative with a different linking structure
Crystal structure studies of related fluorinated benzoic acids have revealed interesting patterns of intermolecular hydrogen bonding. For example, in 4-(4-Fluorophenoxy)benzoic acid, molecules link into dimers by centrosymmetric O—H⋯O interactions . Similar behavior might be expected for 4-(Benzyloxy)-2-fluorobenzoic acid due to its carboxylic acid functionality.
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